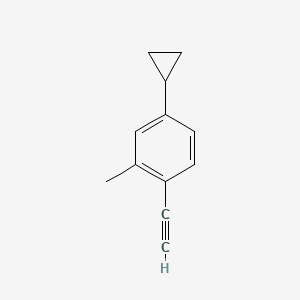

4-Cyclopropyl-1-ethynyl-2-methylbenzene

説明

特性

IUPAC Name |

4-cyclopropyl-1-ethynyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-3-10-4-7-12(8-9(10)2)11-5-6-11/h1,4,7-8,11H,5-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPGBVFJBYJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable direct cyclopropane ring attachment to pre-functionalized benzene derivatives. For example, Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and a brominated toluene intermediate has been reported. Key conditions include:

Cyclopropanation via Carbene Insertion

Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple offers an alternative route. This method is effective for substrates with electron-donating groups, such as methyl, which activate the benzene ring toward electrophilic attack.

Thermodynamic Properties of Cyclopropane Intermediates

Data from analogous compounds (e.g., 1-cyclopropyl-2-methylbenzene) reveal critical thermodynamic parameters:

| Property | Value | Unit |

|---|---|---|

| ΔfH° (gas) | 48.13 | kJ/mol |

| Boiling Point | 466.60 | K |

| Viscosity (259 K) | 0.0013663 | Pa·s |

Ethynyl Group Installation: Sonogashira Coupling and Alternatives

The ethynyl group is introduced via Sonogashira cross-coupling, a palladium-copper co-catalyzed reaction between terminal alkynes and aryl halides.

Standard Sonogashira Protocol

Reagents :

-

Aryl halide : 4-cyclopropyl-2-methylbromobenzene

-

Terminal alkyne : Ethynyltrimethylsilane (protected)

-

Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%)

-

Base : Et₃N

-

Solvent : THF

Procedure :

-

Deprotect trimethylsilyl (TMS) groups using K₂CO₃ in MeOH.

-

Couple with ethynyltrimethylsilane under Sonogashira conditions.

-

Purify via column chromatography (hexanes/ethyl acetate).

Direct Alkyne Transfer

Lithium acetylides react with aryl iodides under nickel catalysis, bypassing the need for pre-halogenated intermediates. For example:

This method reduces steps but requires anhydrous conditions.

Methyl Group Placement: Directed ortho-Metalation

The methyl group is installed early in the synthesis to direct subsequent functionalization. Directed ortho-metalation (DoM) using a directing group (e.g., methoxy) enables regioselective methylation:

-

Lithiation : Treat 4-cyclopropyl-1-ethoxybenzene with LDA at −78°C.

-

Methylation : Quench with methyl iodide.

-

Deoxygenation : Remove the directing group via hydrogenolysis.

Sequential Synthesis Approaches

Route A: Cyclopropanation First

-

Methylate toluene via Friedel-Crafts alkylation.

-

Brominate at the para position.

-

Perform Suzuki coupling with cyclopropylboronic acid.

Route B: Ethynyl Group First

Challenge : Cyclopropanation efficiency drops to 40% due to alkyne coordination to the catalyst.

Industrial Production Considerations

Scale-up requires addressing:

-

Catalyst Recovery : Immobilized Pd nanoparticles on SiO₂ reduce costs.

-

Continuous Flow Systems : Enhance heat transfer during exothermic cyclopropanation.

-

Purification : Simulated moving bed (SMB) chromatography improves throughput.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

4-Cyclopropyl-1-ethynyl-2-methylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethynyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction can convert the ethynyl group to an ethyl group.

Substitution: The aromatic ring of 4-Cyclopropyl-1-ethynyl-2-methylbenzene can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

科学的研究の応用

Chemical Synthesis Applications

4-Cyclopropyl-1-ethynyl-2-methylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group allows for the formation of various derivatives through reactions such as:

- Cross-coupling reactions : The compound can participate in Suzuki and Sonogashira coupling reactions, facilitating the synthesis of complex organic molecules.

- Alkyne metathesis : This reaction can yield new alkyne compounds that may possess desirable properties for further applications.

Table 1: Reaction Pathways Involving 4-Cyclopropyl-1-ethynyl-2-methylbenzene

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Sonogashira Reaction | CuI catalyst, base | Substituted alkynes |

| Alkyne Metathesis | Catalyst (e.g., Mo-based) | New alkyne derivatives |

Biological Applications

Research indicates that 4-Cyclopropyl-1-ethynyl-2-methylbenzene and its derivatives may exhibit biological activity. Studies have focused on their potential as:

- Anticancer agents : Some derivatives show promise in inhibiting tumor growth by targeting specific cellular pathways.

- Antimicrobial compounds : Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into their mechanism of action.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified ethynyl compounds, including derivatives of 4-Cyclopropyl-1-ethynyl-2-methylbenzene. The results indicated significant cytotoxicity against various cancer cell lines, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its applications include:

- Lead compounds for drug discovery : The synthesis of analogs can lead to the identification of novel therapeutic agents.

- Targeting specific pathways : Research is ongoing to determine its ability to modulate biological pathways relevant to diseases such as cancer and bacterial infections.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Oncology | Development of targeted therapies |

| Infectious Diseases | Antimicrobial agents against resistant strains |

| Neurology | Modulation of neurotransmitter systems |

Industrial Applications

In industrial settings, 4-Cyclopropyl-1-ethynyl-2-methylbenzene is utilized in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other materials is significant due to its ability to enhance material properties such as strength and thermal stability.

作用機序

The mechanism of action of 4-Cyclopropyl-1-ethynyl-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

To contextualize 4-cyclopropyl-1-ethynyl-2-methylbenzene, we compare it with structurally or functionally analogous compounds, focusing on substituent effects, stability, and handling requirements.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Molecular formula : C₁₂H₁₂O

- Molecular weight : 172.23 g/mol .

- Substituents : Ethynylcyclopropyl at C1, methoxy (-OCH₃) at C4.

Key differences :

- This may influence solubility (e.g., in polar solvents) and reactivity in cross-coupling reactions .

- Both compounds lack ecological toxicity data, but the methoxy variant has documented handling protocols due to its unknown chronic toxicity .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Molecular formula : C₁₅H₁₇ClN₃O

- Substituents : Chlorophenyl, cyclopropyl, triazolyl.

Key differences :

1-Ethyl-4-(2-methylpropyl)benzene

- Molecular formula : C₁₂H₁₈

- Substituents : Ethyl, isobutyl.

Key differences :

- The target compound’s cyclopropyl and ethynyl groups introduce steric strain and reactivity absent in purely alkyl-substituted analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。